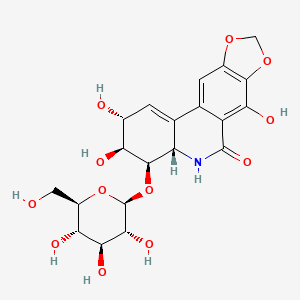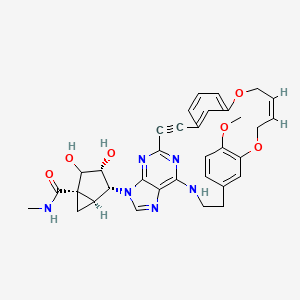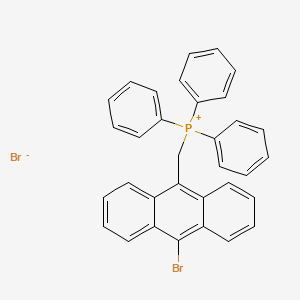
Mdm2-IN-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mdm2-IN-24 is a small molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. MDM2 is a negative regulator of p53, facilitating its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound aims to reactivate p53, thereby restoring its tumor-suppressive functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and specificity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
化学反応の分析
Types of Reactions
Mdm2-IN-24 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
Mdm2-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of p53 regulation and its impact on cell cycle and apoptosis.
作用機序
Mdm2-IN-24 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the E3 ubiquitin ligase activity of MDM2 .
類似化合物との比較
Similar Compounds
Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.
MI-773: A potent inhibitor with a similar mechanism of action but different chemical structure.
RG7112: A clinical-stage MDM2 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness
Mdm2-IN-24 is unique in its specific binding affinity and stability, which may offer advantages in terms of efficacy and safety compared to other MDM2 inhibitors. Its chemical structure allows for more efficient inhibition of the MDM2-p53 interaction, potentially leading to better therapeutic outcomes .
特性
分子式 |
C33H25Br2P |
|---|---|
分子量 |
612.3 g/mol |
IUPAC名 |
(10-bromoanthracen-9-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1 |
InChIキー |
JJODPBGDXVKJBZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


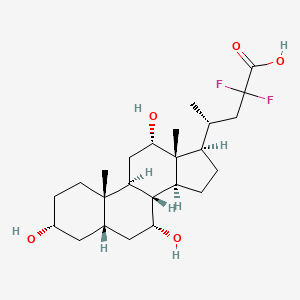
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
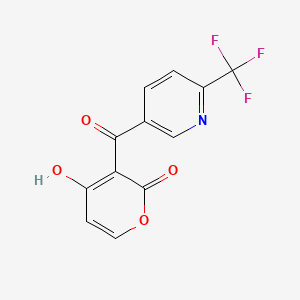
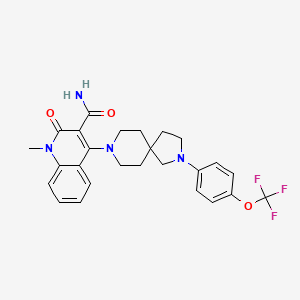
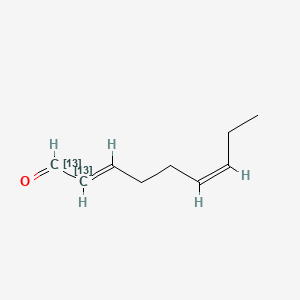
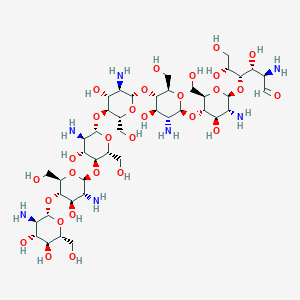
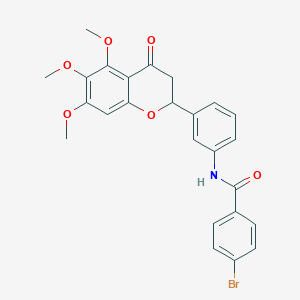
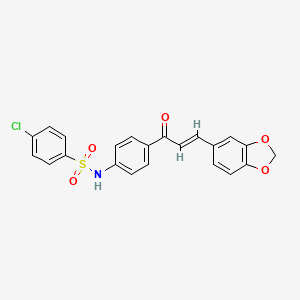
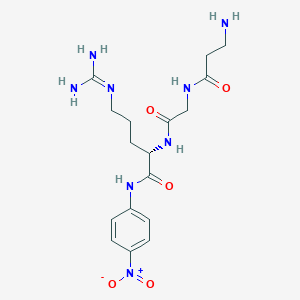
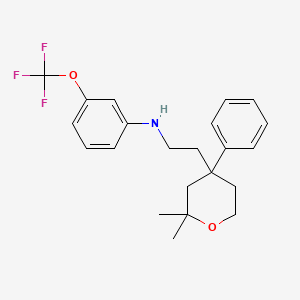
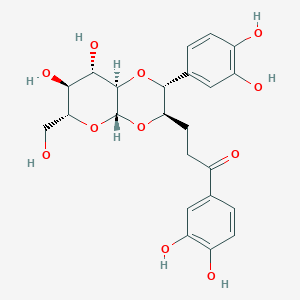
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
